6'-Ethoxy-2'-hydroxyacetophenone
Overview
Description
6-Ethoxy-2'-hydroxyacetophenone (6-EHA) is a phenolic compound derived from the oxidation of phenol. It is a white crystalline solid with a melting point of 70-73 °C and a boiling point of 222-224 °C. 6-EHA has a wide range of applications in the pharmaceutical, cosmetic, and food industries, as well as in scientific research. It is used as an antioxidant, anti-inflammatory, and anti-microbial agent. It is also used as a precursor for the synthesis of other compounds.
Scientific Research Applications
Structural and Molecular Studies
X-ray Powder Diffraction and Molecular Interactions : A study by Chattopadhyay et al. (2012) analyzed the crystal structures of o-hydroxyacetophenone derivatives, including 2-hydroxy-5-methoxy-4-methylacetophenone, using X-ray powder diffraction. This research provides insights into the weak intermolecular interactions, such as hydrogen bonds and π-π interactions, forming supramolecular assemblies in these compounds (Chattopadhyay et al., 2012).
Vibrational and NMR Studies : Arjunan et al. (2014) conducted a study on 2-hydroxy-4-methoxyacetophenone, exploring its stable geometry using DFT/B3LYP methods and analyzing its structural parameters, vibrational frequencies, and NMR isotropic chemical shifts. This research contributes to understanding the effects of various substituents on the molecular properties of acetophenone derivatives (Arjunan et al., 2014).
Synthetic Applications and Catalysis
Synthesis of Coumarins and Quinolinones : Reddy et al. (2012) described a cycloisomerization strategy for synthesizing coumarins and quinolinones using ethoxyacetylide and 2-hydroxyacetophenones. This study demonstrates the potential of 2-hydroxyacetophenone derivatives in organic synthesis, particularly in the formation of complex heterocyclic compounds (Reddy et al., 2012).
Catalytic Alkylation : A study by Hunter et al. (2017) explored the alkylation of 2′-hydroxyacetophenone with various alcohols under microwave irradiation, showcasing the application of this compound in catalytic processes to produce C-alkylated products (Hunter et al., 2017).
Sensor and Logic Gate Applications
- Fluorescent Sensor Development : Das et al. (2017) reported on the use of a Schiff base derived from 2-hydroxyacetophenone as a fluorescent sensor for detecting aluminum ions (Al³⁺) and phosphate ions (PO₄³⁻). This compound exhibited significant fluorescence enhancement upon interaction with these ions, demonstrating its potential in developing sensitive and selective chemical sensors (Das et al., 2017).
properties
IUPAC Name |
1-(2-ethoxy-6-hydroxyphenyl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-3-13-9-6-4-5-8(12)10(9)7(2)11/h4-6,12H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXKOWMXEFZGVHC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1C(=O)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70399534 | |
Record name | 6'-Ethoxy-2'-hydroxyacetophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70399534 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6'-Ethoxy-2'-hydroxyacetophenone | |
CAS RN |
2750-25-6 | |
Record name | 6'-Ethoxy-2'-hydroxyacetophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70399534 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6'-Ethoxy-2'-hydroxyacetophenone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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